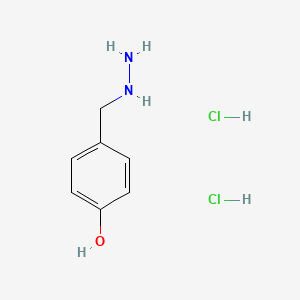

![molecular formula C9H6Cl2N2O3 B2563130 7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐 CAS No. 1322604-90-9](/img/structure/B2563130.png)

7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

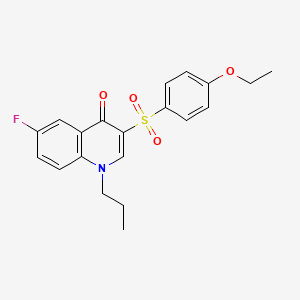

The compound “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The molecular formula of the compound is C8H4ClN3O3 .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride”, involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .Molecular Structure Analysis

The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in a catalytic photoredox C−H arylation process . The proposed photocatalytic cycle is analogous to that proposed previously for closely related photoredox C−H arylations with aryl diazonium salts as aryl radical sources .Physical and Chemical Properties Analysis

The compound has a molecular formula of C8H4ClN3O3 and an average mass of 225.589 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学研究应用

治疗潜力

吡啶并[1,2-a]嘧啶类化合物,包括“7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐”,在治疗方面展现出显著的潜力 . 它们被用作医药化学和生物有机化学领域应用的构建块 .

抗菌活性

一些吡啶并[1,2-a]嘧啶衍生物表现出良好的抗菌潜力 . 这表明“7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐”可能用于开发新的抗菌剂。

抗HIV活性

与“7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐”相关的化合物已被筛选,以评估其对HIV整合酶的潜在抑制活性 . 这表明其在治疗HIV方面具有潜在应用价值。

催化光氧化还原C−H芳基化反应中的应用

“7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐”及其相关化合物已被用于催化光氧化还原C−H芳基化反应 . 该方法具有广泛的底物范围,代表了合成各种杂环体系的无金属替代方案。

荧光传感和标记

许多这些杂环体系,包括吡啶并[1,2-a]嘧啶,具有荧光特性,使其适用于荧光传感和标记 .

心血管治疗

吡啶并[1,2-a]嘧啶与心血管治疗有关 . 因此,“7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐”可能用于开发心血管药物。

抗肿瘤剂

吡啶并[1,2-a]嘧啶也与抗肿瘤治疗有关 . 这表明“7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐”可用于开发新的抗肿瘤剂。

抗炎剂

最后,吡啶并[1,2-a]嘧啶与抗炎剂有关 . 这表明“7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐”在治疗炎症性疾病方面具有潜在应用价值。

作用机制

While the specific mechanism of action for “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is not mentioned in the search results, similar compounds have been evaluated for their in vitro anti-HIV-1 activity . Molecular docking studies showed that these compounds bind into the active site of HIV-1 integrase such that the keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

属性

IUPAC Name |

7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3.ClH/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5;/h1-4H,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPYEEIYNHBLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)

![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)

![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)

![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)

![2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2563064.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)